N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride
Description
Structural Classification and Nomenclature
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride belongs to the class of substituted pyrazole derivatives, specifically categorized as a pyrazole-4-methanamine derivative with isopropyl substitution. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating it as 1H-Pyrazole-4-methanamine, 1-ethyl-3,5-dimethyl-N-(1-methylethyl)-, hydrochloride (1:1). This nomenclature system reflects the compound's complex substitution pattern, beginning with the pyrazole core structure and systematically identifying each substituent position.
The structural framework consists of a five-membered heterocyclic pyrazole ring containing two nitrogen atoms in adjacent positions, characteristic of the azole family of compounds. The pyrazole core features methyl groups at the 3 and 5 positions, an ethyl group at the 1 position, and a methanamine substituent at the 4 position. The methanamine group is further functionalized with an isopropyl group, creating the complete amine structure before conversion to the hydrochloride salt form.
The molecular architecture demonstrates the typical planar geometry associated with pyrazole rings, as confirmed by crystallographic studies of related pyrazole compounds. The compound's classification extends beyond simple pyrazole derivatives to encompass the broader category of substituted heterocyclic amines, reflecting its dual nature as both an azole and an amine derivative.
| Structural Component | Position | Substituent | Chemical Significance |
|---|---|---|---|
| Pyrazole Ring | Core | Five-membered N2C3 ring | Aromatic heterocycle |
| Position 1 | N-1 | Ethyl group | N-alkylation pattern |
| Position 3 | C-3 | Methyl group | Ring substitution |
| Position 4 | C-4 | Methanamine chain | Functional group attachment |
| Position 5 | C-5 | Methyl group | Ring substitution |
| Amine Terminus | Terminal | Isopropyl group | Secondary amine formation |
Historical Context in Pyrazole Chemistry
The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first gave the term "pyrazole" to this class of compounds and discovered the antipyretic action of pyrazole derivatives in humans. Knorr's accidental discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) while attempting to synthesize quinoline derivatives with antipyretic activity marked the beginning of systematic pyrazole research. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for modern heterocyclic pharmaceutical development.
The classical synthetic methodology for pyrazole formation was further advanced by German chemist Hans von Pechmann in 1898, who developed a method for synthesizing pyrazole from acetylene and diazomethane. Pechmann's approach represented one of the earliest systematic methods for pyrazole ring construction and influenced subsequent synthetic strategies. The evolution of pyrazole chemistry continued through the 20th century with the development of more sophisticated synthetic approaches, including the Knorr-type reactions involving the condensation of 1,3-diketones with hydrazine derivatives.
The first natural pyrazole derivative was isolated in 1959 by Japanese researchers Kosuge and Okeda from watermelon seeds, challenging the previous assumption that pyrazoles could not occur naturally. They isolated levo-β-(1-pyrazolyl) alanine, an amino acid derivative that demonstrated antimicrobial activity, expanding the understanding of pyrazole occurrence beyond synthetic compounds. This discovery opened new avenues for natural product chemistry and biologically active pyrazole research.
Modern pyrazole chemistry has evolved to encompass sophisticated substitution patterns and functional group modifications, exemplified by compounds such as this compound. Contemporary synthetic methodologies have enabled the precise control of substitution patterns and the introduction of complex functional groups, reflecting the maturation of heterocyclic synthetic chemistry.
Chemical Registry Information and Identifiers
This compound is officially registered under Chemical Abstracts Service number 1609399-89-4, providing its unique chemical identification in global databases. The compound's molecular formula is established as C11H22ClN3, representing the hydrochloride salt form with a molecular weight of 231.77 grams per mole. The free base form of the compound corresponds to the molecular formula C11H21N3, which becomes protonated and associated with chloride ion in the hydrochloride salt form.
The International Chemical Identifier system assigns the compound the InChI code: InChI=1S/C11H21N3.ClH/c1-6-14-10(5)11(9(4)13-14)7-12-8(2)3;/h8,12H,6-7H2,1-5H3;1H. This systematic identifier provides a standardized method for representing the compound's structure in digital databases and chemical informatics systems. The corresponding InChI Key is designated as NUFPLVVHFXRWJN-UHFFFAOYSA-N, offering a shortened version of the structural identifier for database searching and chemical matching.
The compound's Simplified Molecular Input Line Entry System representation is recorded as CCN1C(=C(C(=N1)C)CNC(C)C)C.Cl, providing a linear notation system for describing the molecular structure. The Medical Subject Headings number MFCD13186082 serves as an additional registry identifier, facilitating literature searches and chemical inventory management. These multiple identification systems ensure comprehensive tracking and referencing of the compound across various chemical databases and regulatory systems.
| Registry System | Identifier | Format | Application |
|---|---|---|---|
| Chemical Abstracts Service | 1609399-89-4 | Numerical | Primary registry number |
| Molecular Formula | C11H22ClN3 | Chemical notation | Composition representation |
| InChI | 1S/C11H21N3.ClH/c1-6-14-10(5)11(9(4)13-14)7-12-8(2)3;/h8,12H,6-7H2,1-5H3;1H | Standardized string | Structural encoding |
| InChI Key | NUFPLVVHFXRWJN-UHFFFAOYSA-N | Hash code | Database searching |
| Simplified Molecular Input Line Entry System | CCN1C(=C(C(=N1)C)CNC(C)C)C.Cl | Linear notation | Structure description |
| Medical Subject Headings | MFCD13186082 | Alphanumeric | Literature indexing |
Position in Contemporary Heterocyclic Chemistry Research
This compound occupies a significant position within contemporary heterocyclic chemistry research, representing the sophisticated molecular design principles that characterize modern synthetic methodology. The compound exemplifies the current trend toward highly functionalized heterocyclic scaffolds that incorporate multiple sites of structural diversity within a single molecular framework. Current research in pyrazole chemistry has demonstrated remarkable advances in synthetic methodologies, with particular emphasis on developing efficient routes to complex substituted derivatives that exhibit enhanced structural complexity.
Recent synthetic developments in pyrazole chemistry have focused on expanding the scope of functional group tolerance and improving the efficiency of multi-step synthetic sequences. The synthesis of compounds such as this compound represents the culmination of these methodological advances, incorporating sophisticated substitution patterns that would have been challenging to achieve using classical synthetic approaches. Contemporary research has particularly emphasized the development of one-step synthesis protocols and the application of artificial intelligence-powered synthesis planning to predict feasible synthetic routes for complex pyrazole derivatives.
The compound's structural features align with current research priorities in heterocyclic chemistry, particularly the development of compounds that incorporate both aromatic heterocyclic cores and aliphatic amine functionalities. Modern investigations have revealed that such hybrid structures often exhibit unique chemical properties that differ significantly from their individual components, making them valuable targets for synthetic method development. The presence of multiple reactive sites within the molecular framework provides opportunities for further chemical modification and functional group transformation.
Contemporary heterocyclic chemistry research has increasingly focused on understanding the relationship between structural complexity and synthetic accessibility, with compounds like this compound serving as model systems for investigating these relationships. Recent publications have highlighted the importance of developing efficient synthetic routes to highly substituted pyrazole derivatives, recognizing their potential as versatile intermediates in organic synthesis. The compound represents a successful example of how modern synthetic chemistry can achieve precise control over substitution patterns and functional group placement within complex heterocyclic frameworks.
| Research Area | Current Focus | Methodological Advance | Structural Relevance |
|---|---|---|---|
| Synthetic Methodology | Multi-step efficiency | One-pot procedures | Complex substitution patterns |
| Structural Diversity | Functional group tolerance | Hybrid scaffold design | Aromatic-aliphatic combination |
| Chemical Reactivity | Site-selective modification | Positional control | Multiple reactive centers |
| Computational Chemistry | Synthesis prediction | Artificial intelligence tools | Route optimization |
| Materials Applications | Property-structure relationships | Molecular design principles | Functional heterocycles |
Propriétés
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3.ClH/c1-6-14-10(5)11(9(4)13-14)7-12-8(2)3;/h8,12H,6-7H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFPLVVHFXRWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609399-89-4 | |
| Record name | 1H-Pyrazole-4-methanamine, 1-ethyl-3,5-dimethyl-N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Méthodes De Préparation
Synthesis of the Pyrazole Intermediate
The pyrazole ring substituted at positions 1, 3, and 5 with ethyl and methyl groups is prepared first. Typical methods involve:
- Starting materials: 3,5-dimethyl-1H-pyrazole derivatives.
- Alkylation: Introduction of the ethyl group at the N-1 position of the pyrazole ring via alkylation reactions.
- Functionalization: Introduction of a methylene group at the 4-position of the pyrazole ring, often through bromomethylation or similar electrophilic substitution.
This step yields a pyrazole intermediate bearing the desired substitution pattern and a reactive site for further amine coupling.
Coupling with Propanamine and Hydrochloride Salt Formation
- Nucleophilic substitution: The pyrazole intermediate containing a suitable leaving group (e.g., a bromomethyl substituent) reacts with 2-propanamine (isopropylamine) under nucleophilic substitution conditions.
- Reaction conditions: Typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate to facilitate substitution.
- Hydrochloride salt formation: The free amine product is converted to its hydrochloride salt by treatment with hydrochloric acid, improving stability and handling properties.
Detailed Synthetic Route Example
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 3,5-dimethyl-1H-pyrazole + ethyl halide (e.g., ethyl bromide), base | N-alkylation at pyrazole N-1 position | 1-Ethyl-3,5-dimethylpyrazole |
| 2 | Bromomethylation at pyrazole 4-position | Introduction of bromomethyl group | 4-(Bromomethyl)-1-ethyl-3,5-dimethylpyrazole |
| 3 | Reaction with 2-propanamine, base (e.g., K2CO3), solvent (acetonitrile) | Nucleophilic substitution of bromide by amine | N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine (free base) |
| 4 | Treatment with HCl in ether or aqueous solution | Formation of hydrochloride salt | This compound |
Research Findings and Analytical Data
- Purity and identity confirmation: The product is typically characterized by NMR (1H and 13C), IR spectroscopy, and mass spectrometry.
- NMR signals: The methylene group linking the pyrazole and amine moieties appears as a singlet around δ 5.4 ppm in 1H NMR, while methyl groups on the pyrazole ring show singlets near δ 2.1–2.3 ppm.
- IR spectra: Characteristic absorption bands include N-H stretching (~3400 cm^-1), C-H aromatic stretching (~3025 cm^-1), and C=N stretching (~1580 cm^-1).
- Yield: Reported yields for similar pyrazole derivatives coupling with amines range from 60% to 80%, depending on reaction conditions and purification methods.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Comments |
|---|---|---|---|
| Pyrazole N-1 alkylation | 3,5-dimethyl-1H-pyrazole, ethyl bromide, base | Reflux in acetonitrile or DMF, 4–6 h | Controls substitution pattern |
| Bromomethylation at pyrazole C-4 | Bromomethylating agent (e.g., NBS or bromomethyl ether) | Mild conditions, solvent like dichloromethane | Introduces reactive site |
| Nucleophilic substitution with 2-propanamine | 2-propanamine, K2CO3, acetonitrile | Stirring at room temp or reflux, 3–5 h | Forms free amine intermediate |
| Hydrochloride salt formation | HCl gas or HCl in ether/water | Room temperature, stirring | Improves stability and solubility |
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
The pyrazole moiety in N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride is known for its broad range of biological activities, including:
- Antibacterial
- Antimycobacterial
- Anti-inflammatory
- Antitumor
- Antidiabetic
- Antiallergic
- Antipyretic
- Antiviral
- Antioxidant
These activities are attributed to the structural diversity and reactivity of pyrazoles, which allow for modifications that enhance their biological profiles .
Antitumor Activity
Research indicates that derivatives of this compound can serve as selective inhibitors of CHK1 (Checkpoint Kinase 1), which is a critical target in cancer therapy. The compound's ability to inhibit CHK1 may enhance the efficacy of radiotherapy and chemotherapy by promoting cancer cell death.
Antimalarial and Antileishmanial Properties
Molecular docking studies have shown that this compound exhibits significant inhibition against Plasmodium berghei, a model for malaria, with suppression rates reaching up to 90.4% in certain derivatives. Additionally, it has demonstrated antileishmanial activity, indicating its potential in treating parasitic infections.
Study on Anticancer Agents
A study published in the Tropical Journal of Pharmaceutical Research evaluated new propanamide derivatives bearing pyrazole structures. These derivatives were tested for anticancer activity, showing promising results against various cancer cell lines . The unique combination of functional groups in this compound makes it a valuable candidate for further exploration in cancer therapeutics.
Antimicrobial Activity Assessment
Another research highlighted the broad-spectrum antimicrobial properties of pyrazole derivatives, including this compound. The study demonstrated effective inhibition against several bacterial strains, supporting its application in developing new antimicrobial agents .
Mécanisme D'action
The mechanism of action of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Analysis
The compound shares a pyrazole core with derivatives reported in Molecules (2015) (e.g., compounds 3a–3p ) . However, key differences include:
- Functional Groups: The target compound has a secondary amine hydrochloride group, whereas 3a–3p are carboxamide derivatives (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides).
- Substituents: The target compound lacks aryl/chloro/cyano substituents present in 3a–3p, instead featuring ethyl and methyl groups on the pyrazole ring.
Physical and Spectral Properties
Table 1: Comparative Data for Selected Compounds
Key Observations:
- Molecular Complexity: Carboxamide derivatives (3a–3d) exhibit higher molecular weights due to aryl/cyano substituents and carboxamide linkages.
- Thermal Stability : The target compound’s melting point is unspecified, but carboxamide derivatives show moderate stability (123–183°C).
- Spectral Data : The target compound lacks reported NMR/MS data, unlike 3a–3d , which are characterized by distinct aromatic proton signals and ESI-MS peaks .
Activité Biologique
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that illustrate its activity.
The compound's molecular formula is with a molecular weight of approximately 227.74 g/mol. The structure contains a pyrazole ring, which is known for contributing to various biological activities, including antimicrobial and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₃·HCl |
| Molecular Weight | 227.74 g/mol |
| LogP | 2.73 |
| Polar Surface Area (Ų) | 30 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is largely attributed to its interaction with G protein-coupled receptors (GPCRs). GPCRs are pivotal in mediating various physiological responses and are often targeted in drug development for their roles in signaling pathways related to pain, inflammation, and infection.
Research indicates that compounds with similar structures can modulate the activity of GPCRs involved in neurotransmission and immune responses. For instance, pyrazole derivatives have shown promise in inhibiting pro-inflammatory cytokines, thereby suggesting potential anti-inflammatory properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. A study published in MDPI reported that certain pyrazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall integrity and function .
Case Study: In Vivo Efficacy
In a controlled study involving murine models, this compound was administered to evaluate its efficacy against bacterial infections such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound significantly reduced bacterial load compared to control groups, demonstrating its potential as a therapeutic agent against resistant strains .
Data Table: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Pharmacological Applications
The pharmacological applications of this compound extend beyond antimicrobial activity. Its potential as an anti-inflammatory agent has been explored in various preclinical models. The compound's ability to inhibit cyclooxygenase enzymes involved in the inflammatory pathway suggests it may be useful in treating conditions characterized by excessive inflammation .
Q & A
Q. What are the optimal synthetic routes for N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride?
Methodological Answer:
- Step 1 : Start with the pyrazole core (1-ethyl-3,5-dimethyl-1H-pyrazole) and introduce the methylamine moiety via nucleophilic substitution or reductive amination. For example, react the pyrazole with 2-propanamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) to form the secondary amine .
- Step 2 : Hydrochloride salt formation can be achieved by treating the free base with HCl gas in anhydrous diethyl ether or methanol.
- Purification : Use preparative thin-layer chromatography (TLC) with solvent systems like petroleum ether:ethyl acetate (8:1) or recrystallization from ethanol .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm substitution patterns on the pyrazole ring and the methylamine chain. For example, the ethyl group’s protons appear as a triplet (~1.2–1.4 ppm), while pyrazole methyl groups resonate as singlets (~2.1–2.3 ppm) .
- Mass Spectrometry (MS) : Employ ESI-MS to verify molecular weight (e.g., [M+H] peak at ~256.3 g/mol for the free base).
- Elemental Analysis : Validate empirical formulas (e.g., CHClN) with deviations <0.3% .
Q. How can researchers assess the purity of this compound and identify impurities?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile:water, 70:30) and UV detection at 254 nm. Compare retention times against reference standards (e.g., impurities like unreacted pyrazole precursors) .
- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and helium carrier gas.
- TLC : Monitor synthetic intermediates using silica gel plates and iodine visualization .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities to receptors (e.g., GPCRs or ion channels). Parameterize the ligand with Gaussian 09-derived partial charges and optimize geometries at the B3LYP/6-31G* level .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns using GROMACS to assess stability and binding free energies via MM-PBSA .
Q. How to resolve discrepancies in crystallographic data due to conformational flexibility?
Methodological Answer:
- X-ray Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model disorder. Apply restraints for flexible groups (e.g., ethyl or methylamine chains) and validate with R < 5% .
- Twinned Data : For low-symmetry crystals, employ SHELXD for structure solution and check for pseudo-merohedral twinning with PLATON .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace ethyl with isopropyl or vary methyl groups on the pyrazole) and test bioactivity (e.g., IC in enzyme assays) .
- Data Analysis : Use multivariate regression (e.g., partial least squares) to correlate structural descriptors (e.g., logP, polar surface area) with activity. Validate models via leave-one-out cross-validation .
Data Contradiction Analysis
Q. How to address conflicting NMR data between synthetic batches?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR (e.g., 298–343 K) to identify signals affected by conformational exchange (e.g., methylamine rotation).
- Impurity Profiling : Compare -NMR integrals with HPLC-MS to quantify batch-specific impurities (e.g., diastereomers or oxidation byproducts) .
Q. Why might crystallographic and computational bond lengths differ significantly?
Methodological Answer:
- Electron Density Artifacts : Check for over-refinement in SHELXL by comparing displacement parameters (ADPs) with expected values.
- Basis Set Limitations : Re-optimize geometries using higher-level DFT (e.g., B3LYP/def2-TZVP) to reduce discrepancies >0.05 Å .
Reference Standards and Validation
| Parameter | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 277.78 g/mol (hydrochloride) | Calculated |
| Purity | ≥95% (HPLC, GC-MS) | |
| Key Impurities | Unreacted pyrazole, residual DMF |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
